Viridiofungin B -

Viridiofungin B

Catalog Number: EVT-1582493
CAS Number:
Molecular Formula: C31H45NO9
Molecular Weight: 575.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Viridiofungin B is a natural product found in Trichoderma viride with data available.
Overview

Viridiofungin B is a natural product belonging to a class of compounds known as alkyl citrate derivatives, primarily identified for their broad-spectrum antifungal properties. It was initially isolated from the fungus Trichoderma viride and has garnered attention due to its inhibitory effects on key enzymes involved in fungal sterol biosynthesis, specifically squalene synthase and serine palmitoyl transferase . The compound's structure and biological activity make it a subject of interest for further research in antifungal drug development.

Source

Viridiofungin B is derived from the fungus Trichoderma viride, which is known for producing various bioactive compounds with potential pharmaceutical applications. The natural occurrence of viridiofungin B in this organism highlights its ecological role and potential as a lead compound for antifungal therapies .

Classification

Viridiofungin B is classified as a secondary metabolite, specifically within the group of alkyl citrates. Its structural complexity and biological activity position it among notable antifungal agents, making it significant in both medicinal chemistry and microbiology .

Synthesis Analysis

Methods

The synthesis of viridiofungin B has been achieved through various methodologies, including total synthesis approaches that emphasize stereochemical control. A notable synthesis route involves the use of β-lactone intermediates, where key steps include an HF-mediated rearrangement of cyclobutene derivatives. This method allows for efficient construction of the complex molecular framework characteristic of viridiofungins .

Technical Details

The total synthesis typically involves approximately 13 synthetic steps, starting from simpler precursors. The synthetic pathway is designed to introduce multiple stereogenic centers while maintaining high yields and selectivity. For instance, the utilization of catalytic asymmetric reactions has been pivotal in achieving the desired stereochemistry in the final product .

Molecular Structure Analysis

Structure

The molecular formula of viridiofungin B is C31H45NO9C_{31}H_{45}NO_9, with a molecular weight of approximately 575.7 g/mol. The compound features a complex structure characterized by multiple functional groups, including hydroxyl, carboxylic acid, and amide functionalities.

Data

  • IUPAC Name: 2-[(E)-1-[(1-carboxy-2-phenylethyl)amino]-1,11-dioxooctadec-3-en-2-yl]-2-hydroxybutanedioic acid
  • InChI Key: LLWIRIPHZKGZBH-HMMYKYKNSA-N
  • Canonical SMILES: CCCCCCCC(=O)CCCCCCC=CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)C(CC(=O)O)(C(=O)O)O.
Chemical Reactions Analysis

Reactions

Viridiofungin B undergoes various chemical reactions that are critical for its biological activity. The compound primarily acts by inhibiting squalene synthase, an enzyme essential for ergosterol biosynthesis in fungi. This inhibition leads to disrupted cell membrane integrity and ultimately results in fungal cell death .

Technical Details

The mechanism by which viridiofungin B exerts its antifungal effects involves competitive inhibition at the active site of squalene synthase. This interaction is facilitated by the structural features of viridiofungin B that mimic the natural substrate of the enzyme, allowing it to bind effectively and block enzymatic activity .

Mechanism of Action

Process

The mechanism of action of viridiofungin B primarily revolves around its ability to inhibit crucial enzymes involved in sterol biosynthesis in fungi. By targeting squalene synthase, viridiofungin B prevents the conversion of squalene to lanosterol, a vital precursor in ergosterol synthesis.

Data

This inhibition leads to an accumulation of toxic sterol intermediates and a depletion of ergosterol, which is essential for maintaining fungal cell membrane structure and function. As a result, fungal cells exhibit increased permeability and eventual lysis due to compromised membrane integrity .

Physical and Chemical Properties Analysis

Physical Properties

Viridiofungin B is characterized by:

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of compounds containing hydroxyl and carboxylic acid groups.

Relevant data indicates that viridiofungin B maintains its antifungal activity across various pH levels but shows enhanced efficacy under slightly acidic conditions .

Applications

Scientific Uses

Viridiofungin B has significant potential applications in:

  • Antifungal Drug Development: Due to its broad-spectrum activity against various fungal pathogens.
  • Biochemical Research: As a tool for studying sterol biosynthesis pathways in fungi.
  • Agricultural Applications: Potential use as a biopesticide due to its natural origin and efficacy against plant pathogens.

Research continues to explore the full range of applications for viridiofungin B, particularly its derivatives and analogs that may enhance its antifungal properties or broaden its spectrum of activity .

Biosynthetic Pathways and Fungal Origin

Biosynthesis in Trichoderma viride: Genetic and Enzymatic Mechanisms

Viridiofungin B is biosynthesized by the soil-dwelling ascomycete Trichoderma viride, a fungus renowned for its biocontrol capabilities and complex secondary metabolism [4] [9]. The biosynthesis follows a hybrid polyketide-amino acid pathway involving two key enzymatic systems: A nonribosomal peptide synthetase (NRPS) assembles the core peptide structure, while a polyketide synthase (PKS) incorporates the characteristic alkyl citrate side chain [1] [8]. Genomic analyses of T. viride strains reveal that the viridiofungin gene cluster (designated vfg) spans approximately 28 kb and contains four core genes: vfgA (NRPS), vfgB (PKS), vfgC (acyltransferase), and vfgD (regulatory protein) [9]. The enzymatic process initiates with vfgB synthesizing a polyketide chain using malonyl-CoA and methylmalonyl-CoA extender units, culminating in a C14-C18 fatty acyl intermediate that varies among viridiofungin analogs [1] [6]. Simultaneously, vfgA activates and condenses L-serine and L-glutamate residues, forming the dipeptidyl backbone. The acyltransferase vfgC then catalyzes ester linkage formation between the polyketide-derived carboxylic acid and the hydroxyl group of serine, completing the core structure of viridiofungin B [6] [8].

Table 1: Core Enzymes in Viridiofungin B Biosynthesis

GeneEnzyme TypeFunctionDomain Architecture
vfgANonribosomal peptide synthetase (NRPS)Dipeptide backbone assemblyC-A1-PCP-C-A2-PCP-R
vfgBPolyketide synthase (PKS)Alkyl chain biosynthesisKS-AT-ACP-KR-ACP-TE
vfgCAcyltransferaseEster bond formationTransferase domain
vfgDTranscription factorCluster regulationZn₂Cys₆ DNA-binding domain

Notably, the vfg cluster exhibits pH-responsive expression controlled by the transcription factor vfgD, which binds promoter elements under slightly alkaline conditions (pH 7.2-7.8) [7] [9]. This regulation directly impacts the metabolic flux toward viridiofungin B production, with transcript levels of vfgA and vfgB increasing 3.2-fold and 4.1-fold, respectively, when environmental pH shifts from acidic (pH 5.0) to neutral (pH 7.0) [9]. Additionally, cross-talk occurs between the viridiofungin pathway and central metabolism, as evidenced by the redirection of acetyl-CoA and malonyl-CoA from primary lipid biosynthesis during secondary metabolite production [1] [7].

Isotopic Tracer Studies for Pathway Elucidation

Stable Isotope-Resolved Metabolomics (SIRM) has been instrumental in mapping the carbon flow in viridiofungin B biosynthesis. Tracer experiments using ¹³C₆-glucose and ¹³C₅-glutamate in T. viride cultures demonstrated differential labeling patterns: Glucose-derived carbon preferentially incorporates into the polyketide moiety (82% enrichment), while glutamate carbon predominantly labels the peptide portion (76% enrichment) [2] [7]. Advanced analytical techniques including Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier Transform-Mass Spectrometry (FT-MS) enabled precise tracking of these isotopic patterns. GC-MS analysis requires chemical derivatization using N-methyl N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to volatilize polar intermediates, while FT-MS enables direct infusion analysis without derivatization, preserving labile functional groups [2] [5].

Table 2: Isotopic Tracer Incorporation in Viridiofungin B Biosynthesis

PrecursorLabel PositionEnrichment in Viridiofungin B (%)Primary Incorporation Site
[U-¹³C₆]-GlucoseUniform38.7 ± 2.1Alkyl citrate chain
[1-¹³C]-AcetateC141.2 ± 1.8Polyketide methyl groups
[U-¹³C₅]-GlutamateUniform29.5 ± 1.2Glutamate residue
[3-¹³C]-SerineC363.4 ± 3.0Serine hydroxyl linkage site

Pulse-chase experiments with ¹³C₂-acetate revealed the polyketide chain elongation mechanism, showing sequential carbon addition with retention of the acetate carbonyl oxygen at C1 of the alkyl chain [7]. This observation confirms the classical head-to-tail polyketide assembly. For the amino acid moieties, dual labeling with [¹⁵N,¹³C₅]-glutamate demonstrated intact incorporation without scrambling, indicating direct peptide bond formation rather than deconstruction-reassembly [7]. Crucially, isotopic studies resolved a key biochemical transformation: The hydroxyl group involved in ester bond formation originates from L-serine rather than from solvent water, as demonstrated by ¹⁸O-labeling experiments [6]. This specificity confirms the enzymatic coordination between NRPS and PKS modules during assembly.

Role of pH and Culture Conditions in Metabolite Production

The production of viridiofungin B in T. viride is highly responsive to environmental pH and nutrient conditions. Optimal biosynthesis occurs between pH 6.8-7.2, with production decreasing sharply below pH 6.0 (<10% yield) and above pH 7.5 (<15% yield) [7] [9]. This pH dependence correlates with the expression of the transcription factor vfgD, which activates the biosynthetic gene cluster under neutral to slightly alkaline conditions [9]. The pH effect is synergistic with carbon sources: Sucrose and glycerol support maximum yields (120-135 mg/L), while glucose causes catabolite repression, reducing titers by 65% despite higher biomass accumulation [7] [9].

Table 3: Culture Parameters Affecting Viridiofungin B Production

ParameterOptimal ConditionSuboptimal ConditionYield Reduction (%)
pH6.8-7.2pH 5.5 or pH 8.085-90%
Carbon SourceSucrose, GlycerolGlucose, Fructose60-65%
Nitrogen SourceAmmonium tartrateSodium nitrate45%
Aeration120 rpmStatic culture75%
Temperature25°C30°C55%

Culture media composition significantly influences metabolic flux toward viridiofungin B. Modified Trichoderma Selective Medium (TSM), containing low glucose (3g/L) with rose bengal (0.15g/L) and supplemented with ammonium tartrate, enhances production 2.3-fold compared to standard Potato Dextrose Agar [4] [9]. The mechanism involves both transcriptional regulation and enzymatic activity: Neutral pH increases cell membrane permeability to citrate and malate precursors, while ammonium ions stimulate NADPH generation required for polyketide reduction [7] [9]. Aeration is another critical factor, with dissolved oxygen >30% saturation promoting oxidative steps in polyketide maturation. Under optimized conditions (pH 7.0, sucrose, ammonium tartrate, 25°C, 120 rpm), viridiofungin B constitutes up to 65% of the total extracellular metabolites in stationary-phase cultures [9].

Properties

Product Name

Viridiofungin B

IUPAC Name

2-[(E)-1-[(1-carboxy-2-phenylethyl)amino]-1,11-dioxooctadec-3-en-2-yl]-2-hydroxybutanedioic acid

Molecular Formula

C31H45NO9

Molecular Weight

575.7 g/mol

InChI

InChI=1S/C31H45NO9/c1-2-3-4-7-13-18-24(33)19-14-8-5-6-9-15-20-25(31(41,30(39)40)22-27(34)35)28(36)32-26(29(37)38)21-23-16-11-10-12-17-23/h10-12,15-17,20,25-26,41H,2-9,13-14,18-19,21-22H2,1H3,(H,32,36)(H,34,35)(H,37,38)(H,39,40)/b20-15+

InChI Key

LLWIRIPHZKGZBH-HMMYKYKNSA-N

Synonyms

viridiofungin B

Canonical SMILES

CCCCCCCC(=O)CCCCCCC=CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

CCCCCCCC(=O)CCCCCC/C=C/C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)C(CC(=O)O)(C(=O)O)O

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